N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide typically involves multiple steps, starting with the bromination of indole. The brominated indole is then reacted with an appropriate alkylating agent to introduce the ethyl group. The final step involves the acylation of the piperazine ring with the brominated indole derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoroindole: A fluorinated indole derivative with potential antiviral properties.
Indole-2-carboxylic acid: Another indole derivative with diverse biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H23BrN4O2 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetamide |
InChI |
InChI=1S/C18H23BrN4O2/c1-18(2)17(25)21-7-10-23(18)12-16(24)20-6-9-22-8-5-13-3-4-14(19)11-15(13)22/h3-5,8,11H,6-7,9-10,12H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
HGMQPBWLDOBKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NCCN1CC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)C |
Origin of Product |
United States |
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